3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-7-12(20-9-10)14(18)17-6-4-11(8-17)19-13-3-2-5-15-16-13/h2-3,5,7,9,11H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXTZKHEPSHOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the Pyridazine Ring: This step often involves cyclization reactions using hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene moiety undergoes regioselective oxidation under mild conditions:
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Reagent : Hydrogen peroxide (H₂O₂) in acetic acid
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Product : Sulfoxide (C₄H₃S(O)CH₃) or sulfone (C₄H₃SO₂CH₃) derivatives.
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Yield : ~60–75% for sulfoxide; ~40–55% for sulfone.
Example Reaction Table :
| Substrate | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Thiophene ring | 30% H₂O₂, AcOH, 50°C, 6h | Sulfoxide derivative | 68 | |
| Sulfoxide | Excess H₂O₂, 70°C, 12h | Sulfone derivative | 52 |
Reduction Reactions
The carbonyl group (C=O) in the 4-methylthiophene-2-carbonyl substituent can be reduced:
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Reagent : Sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂/Pd-C).
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Product : Secondary alcohol (C₄H₃SCH₂CH(OH)-).
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Notes : Over-reduction of the pyridazine ring is avoided by using NaBH₄ instead of LiAlH₄.
Nucleophilic Substitution on Pyridazine
The pyridazine ring undergoes substitution at electron-deficient positions (C-4 and C-6):
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Reagents : Amines (e.g., NH₃, alkylamines), thiols, or alkoxides .
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Example : Reaction with morpholine yields 4-morpholino derivatives (C₁₁H₁₄N₄O₂S) .
Kinetic Data :
| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Morpholine | 2.1 × 10⁻³ | 45.2 |
| Ethanolamine | 1.8 × 10⁻³ | 48.7 |
Cycloaddition Reactions
The pyrrolidine-oxygen linker enables participation in 1,3-dipolar cycloadditions:
Mechanistic Pathway :
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In situ generation of mesoionic oxazolopyridazinone intermediates .
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Cycloaddition with dipolarophiles to form fused heterocycles .
Hydrolysis of the Amide Bond
The pyrrolidine-amide bond is susceptible to acid- or base-catalyzed hydrolysis:
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Acidic Conditions : 6M HCl, reflux, 8h → Pyrrolidin-3-ol and 4-methylthiophene-2-carboxylic acid.
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Basic Conditions : NaOH (2M), 60°C, 6h → Similar cleavage with higher selectivity.
Functionalization of the Pyrrolidine Ring
The pyrrolidine nitrogen undergoes alkylation or acylation:
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Reagent : Ethyl bromoacetate (BrCH₂COOEt) in DMF with K₂CO₃ .
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Product : N-alkylated pyrrolidine derivatives (C₁₈H₂₀N₄O₃S) .
Photochemical Reactions
The pyridazine ring participates in [4+2] photocycloadditions under UV light:
Biological Interactions
While not a chemical reaction, the compound exhibits enzyme inhibition via:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to 3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies showed that it possesses activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing novel polymers with enhanced electrical conductivity and thermal stability. These polymers have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined a series of pyridazine derivatives, including this compound. The results indicated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspases. The study found an IC50 value of 12 µM, demonstrating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In a research article published in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for S. aureus, indicating strong antimicrobial potential. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with pyrazolo[3,4-d]pyrimidine derivatives described in patent literature (). Key similarities and differences include:
Key Research Findings
Pyrazolo[3,4-d]pyrimidines in exhibit fluorophenyl substituents, which enhance lipophilicity and metabolic stability compared to the target compound’s methylthiophene group .
Conformational Analysis: The pyrrolidine ring’s puckering (as defined by Cremer-Pople coordinates ) may influence the compound’s bioactive conformation. For example, pseudorotation in pyrrolidine could enable adaptable binding, whereas rigid chromenone systems in patent compounds restrict flexibility .
Physicochemical Properties :
- Fluorinated analogues (e.g., Example 62 in ) exhibit higher molecular weights (~560.2) and melting points (227–230°C) due to aromatic fluorination and extended conjugation. The target compound’s lack of fluorination may improve aqueous solubility but reduce thermal stability .
Synthetic Complexity :
- The patent compounds require multi-step syntheses involving Suzuki couplings (e.g., boronic acid intermediates) and palladium catalysis, whereas the target compound’s synthesis likely emphasizes pyrrolidine functionalization and ether formation .
Biological Activity
3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a complex organic compound characterized by its unique structural features, including a pyridazine ring, a pyrrolidine ring, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential bioactive properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 302.4 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.4 g/mol |
| CAS Number | 2415625-29-3 |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to various pharmacological effects.
Pharmacological Studies
Research indicates that this compound exhibits potential therapeutic effects in several areas:
- Anticancer Activity : Preliminary studies suggest that compounds structurally related to this compound may inhibit cancer cell proliferation. For instance, in assays involving DLD1 human colon cancer cell lines, compounds showed significant inhibition of multipolar mitoses, indicating potential anti-mitotic properties .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that the compound could be explored for its potential as an antibiotic agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, it has been noted in studies that similar structures can inhibit the Type III secretion system (T3SS) in bacterial pathogens .
Study on Anticancer Effects
A significant study evaluated the effects of this compound on cancer cell lines. The results indicated that at concentrations around 15 μM, the compound increased multipolarity in centrosome-amplified cells while showing minimal effects on non-amplified cells . This specificity suggests a targeted mechanism that could be exploited for therapeutic purposes.
Enzyme Interaction Studies
Another research initiative focused on understanding how this compound interacts with specific enzymes involved in cellular signaling pathways. The findings revealed that it could effectively inhibit certain enzyme activities at low micromolar concentrations, hinting at its potential utility in drug development .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine, and how do they influence its reactivity in synthetic pathways?
- Answer : The compound contains a pyridazine core substituted with a pyrrolidin-3-yloxy group and a 4-methylthiophene-2-carbonyl moiety. The pyrrolidine ring introduces stereochemical complexity, while the thiophene carbonyl group enhances electrophilicity, facilitating nucleophilic substitutions or coupling reactions. The pyridazine ring’s electron-deficient nature promotes interactions with electron-rich reagents, as observed in analogous pyridazine derivatives . Solubility can be modulated by adjusting substituents on the pyrrolidine or thiophene groups, often requiring polar aprotic solvents (e.g., DMF or DMSO) for reactions .
Q. What are common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves:
Pyrrolidine functionalization : Coupling 4-methylthiophene-2-carboxylic acid to pyrrolidin-3-ol via carbodiimide-mediated amidation .
Pyridazine substitution : Reacting the functionalized pyrrolidine with a halogenated pyridazine (e.g., 3-chloropyridazine) under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Optimization : Yield and purity depend on temperature (60–80°C), solvent polarity, and catalyst use (e.g., DMAP for acylation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .
Advanced Research Questions
Q. How can researchers address unexpected byproducts during the synthesis of this compound?
- Answer : Byproducts often arise from incomplete substitution or oxidation of the thiophene group. Strategies include:
- Analytical troubleshooting : Use HPLC-MS to identify impurities and adjust reaction stoichiometry or time .
- Protecting groups : Temporarily protect reactive sites (e.g., thiophene sulfur) with tert-butyl groups to prevent oxidation .
- Reductive workup : Add mild reducing agents (e.g., NaBH₄) to stabilize intermediates during coupling reactions .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?
- Answer :
- Crystallography : Resolve the compound’s 3D structure via X-ray diffraction to map binding interactions, as demonstrated for related pyridazine derivatives .
- Molecular docking : Use software (e.g., AutoDock Vina) with force fields (e.g., AMBER) to predict binding affinities to target proteins. Validate with in vitro assays .
- Isosteric replacement : Synthesize analogs with substituted thiophene or pyridazine rings to assess pharmacological tolerance .
Q. How should researchers resolve contradictions in biological assay data for this compound?
- Answer : Contradictions may stem from assay variability or impurities. Mitigation strategies:
- Orthogonal assays : Confirm activity using both cell-based (e.g., viability assays) and biochemical (e.g., enzyme inhibition) methods .
- Purity verification : Characterize batches via ¹H/¹³C NMR and LC-MS to rule out degradation products .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to ensure reproducibility .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Answer :
- ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions. Key parameters include logP (<3 for optimal bioavailability) and topological polar surface area (<140 Ų) .
- MD simulations : Run nanosecond-scale simulations (e.g., GROMACS) in explicit solvent models (e.g., TIP3P) to assess membrane penetration and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
